molecular formula C12H13F3O3 B1398589 (S)-methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate CAS No. 953422-97-4

(S)-methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate

Cat. No. B1398589
M. Wt: 262.22 g/mol
InChI Key: UKLKMELCTUIEJE-JTQLQIEISA-N
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Description

(S)-Methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate, or (S)-MFHB, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of benzoic acid, and is a white, crystalline solid that is soluble in water and ethanol. It has a melting point of approximately 114°C and a boiling point of approximately 231°C. It is a highly versatile compound that has been used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in various reactions, and as a substrate for biochemical and physiological studies.

Scientific Research Applications

Chemical Interaction Studies

  • Chemical Transformation Analysis : Gaidarzhy, Motnyak, and Kunshenko (2020) investigated the interaction of similar compounds with sulfur tetrafluoride in anhydrous hydrogen fluoride solution. This study offers insights into the chemical transformations and interactions of compounds similar to (S)-methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate under specific conditions, revealing the complexities of chemical interactions and transformations in such compounds (Gaidarzhy, Motnyak, & Kunshenko, 2020).

Fluorescence and Spectral Studies

  • Probing Micelle and Vesicle Interactions : Singh and Darshi (2002) conducted fluorescence spectral studies on similar methyl benzoate derivatives in different media. This research provides a foundation for understanding how compounds like (S)-methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate might interact in various microenvironments, particularly in micelles and vesicles, which is crucial for applications in biochemistry and materials science (Singh & Darshi, 2002).

Crystal Growth and Material Properties

  • Single Crystal Growth Studies : Vijayan et al. (2003) successfully grew bulk single crystals of methyl 4-hydroxy benzoate, offering a perspective on crystal growth techniques and properties. This could be pertinent for understanding how similar compounds like (S)-methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate can be manipulated in crystal growth for various applications in materials science and engineering (Vijayan et al., 2003).

Hydrolysis and Saponification Processes

  • Hydrolysis and Saponification Studies : Alemán, Boix, and Poliakoff (1999) reported on the hydrolysis and saponification of methyl benzoates. This research is valuable for understanding the chemical processes that (S)-methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate might undergo, which is significant for its potential use in chemical synthesis and pharmaceutical applications (Alemán, Boix, & Poliakoff, 1999).

Liquid Crystalline Properties

  • Study of Liquid Crystal Phases : Cruz et al. (2001) focused on trifluoro-substituted benzoate derivatives and their mesomorphic behavior. Understanding the liquid-crystalline properties of similar compounds provides insights into the potential applications of (S)-methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate in liquid crystal display technologies and other materials science applications (Cruz et al., 2001).

Synthesis Techniques

  • Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives : Feng and Ngai (2016) developed a protocol for the synthesis of compounds similar to (S)-methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate. Such research is crucial for the advancement of synthetic methodologies, potentially impacting pharmaceuticals and agrochemicals (Feng & Ngai, 2016).

properties

IUPAC Name

methyl 4-[(1S)-4,4,4-trifluoro-1-hydroxybutyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O3/c1-18-11(17)9-4-2-8(3-5-9)10(16)6-7-12(13,14)15/h2-5,10,16H,6-7H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLKMELCTUIEJE-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(CCC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)[C@H](CCC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10723490
Record name Methyl 4-[(1S)-4,4,4-trifluoro-1-hydroxybutyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10723490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate

CAS RN

953422-97-4
Record name Methyl 4-[(1S)-4,4,4-trifluoro-1-hydroxybutyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10723490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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